molecular formula C10H13NO4 B14078206 3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B14078206
M. Wt: 211.21 g/mol
InChI Key: GVANXUOIKFVRKN-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a propanoic acid derivative featuring a 2-methoxyphenyl group at the β-position, along with hydroxyl and amino substituents at the α- and β-positions, respectively. Its stereochemical configuration (e.g., (2S,3S) or (2R,3R)) is critical for biological activity, as seen in related compounds . This compound belongs to a broader class of β-hydroxy-β-arylpropanoic acids, which are structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen but differ in functional group substitutions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVANXUOIKFVRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Addition Reactions for Core Skeleton Assembly

The propanoic acid backbone with adjacent amino and hydroxy groups is typically constructed via nucleophilic addition to α,β-epoxy esters or glycidic acid derivatives.

Iron-Catalyzed Addition of o-Aminothiophenol

A patented method employs 3-(4'-methoxyphenyl)-glycidic acid methyl ester as the starting material, reacting it with o-aminothiophenol in xylene at 115°C for 4 hours under nitrogen. The addition of 1–20 ppm iron(III) chloride as a catalyst ensures regioselectivity, yielding 92.8% threo-AHMPE (a precursor) with only 5.8% erythro byproduct. Critical parameters include:

Parameter Optimal Range Impact on Yield/Purity
Catalyst (Fe³⁺) 1–20 ppm ↑ Yield (88→93%)
Temperature 110–120°C ↓ Erythro formation (<6%)
Solvent Xylene ↑ Reaction homogeneity
Reaction Time 4–6 hours Balance conversion vs. side reactions

This method’s scalability is demonstrated in Example 1 of USP 5,756,809, where a 500 mL batch produced 29.2 g of 96.7% pure product after crystallization.

Stereoselective Synthesis Using Chiral Auxiliaries

For enantiomerically pure (2R,3R)- or (2S,3S)-isomers, Greene’s protection strategies are applied pre-addition. For instance, tert-butoxycarbonyl (Boc) protection of the amino group precedes epoxide ring-opening, with subsequent deprotection using trifluoroacetic acid. Optical resolutions via chiral column chromatography or enzymatic kinetic resolution may follow, though these steps reduce overall yield by 15–20%.

Protection-Deprotection Strategies for Functional Group Compatibility

The juxtaposition of amino, hydroxy, and carboxylic acid groups necessitates sequential protection to avoid undesired cyclization or oxidation.

Amino Group Protection

Boc and benzyloxycarbonyl (Cbz) groups are preferred for their stability under basic conditions. In WO 2004/043905 A1, Boc-protected intermediates are synthesized by reacting the free amine with di-tert-butyl dicarbonate in dichloromethane at 0°C, achieving >95% protection efficiency. Deprotection is performed using HCl/dioxane, with care taken to avoid β-elimination of the hydroxy group.

Carboxylic Acid Masking

Methyl or ethyl esters are introduced via Fischer esterification (H₂SO₄, refluxing methanol) to prevent nucleophilic interference during subsequent steps. Saponification with NaOH/EtOH at 50°C quantitatively regenerates the acid post-synthesis.

Solvent and Temperature Optimization

Solvent polarity and boiling point critically influence reaction kinetics and product isolation:

Non-Polar Solvents for Addition Reactions

Xylene and toluene dominate industrial processes due to their high boiling points (138–144°C), which facilitate reflux conditions without side reactions. In Comparative Example 1a of USP 5,756,809, switching from toluene to THF reduced yield by 22% due to premature epoxide ring-opening.

Aqueous Workup and pH Control

Post-reaction mixtures are adjusted to pH 4–6 using acetic acid to protonate the amino group, enabling extraction into organic phases. Aqueous washes at this pH minimize loss of the polar hydroxy acid.

Industrial-Scale Purification Techniques

Crystallization from Toluene

Crude product dissolved in hot toluene (80°C) is cooled to 0°C, inducing crystallization. This step removes iron catalyst residues and erythro byproducts, enhancing purity from 85% to 96.7%.

Flash Chromatography on Silica Gel

For lab-scale purification, gradients of ethyl acetate/hexane (30:70 to 70:30) separate diastereomers. The target compound elutes at Rf 0.4–0.5 (TLC, silica gel).

Stereochemical Considerations and Diastereomer Control

The threo configuration (2R,3R or 2S,3S) is thermodynamically favored due to reduced steric hindrance between the 2-methoxyphenyl and carboxylic acid groups. Key controls include:

  • Catalyst Geometry : Iron(III) chloride’s Lewis acidity directs nucleophilic attack to the less hindered epoxide carbon.
  • Temperature : Reactions above 100°C favor threo via kinetic control, while lower temperatures increase erythro formation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, particularly its (2R,3R) and Boc-(2S,3S) isomers, is a compound with diverse applications in pharmaceutical development, biochemical research, neuroscience studies, analytical chemistry, and material science . Its structural properties and ability to mimic natural amino acids make it a valuable tool in various scientific fields .

Applications

(2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid The (2R,3R) isomer of this compound is used in pharmaceutical development, biochemical research, neuroscience studies, and analytical chemistry .

  • Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity .
  • Biochemical Research It is utilized in studies related to amino acid metabolism, offering insights into metabolic pathways and potential therapeutic targets for metabolic diseases .
  • Neuroscience Studies The compound's structural properties make it valuable in developing neuroprotective agents, which aids research on neurodegenerative diseases .
  • Analytical Chemistry It serves as a standard in chromatography, which helps researchers accurately measure and analyze similar compounds in complex mixtures .
  • Cosmetic Formulations: It is used in cosmetic formulations for its potential skin benefits, it is included in formulations aimed at improving skin hydration and elasticity .

Boc-(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid The Boc-(2S,3S) isomer of 3-amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid is utilized in pharmaceutical development, peptide synthesis, bioconjugation, neuroscience research, and material science .

  • Pharmaceutical Development This compound is a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders .
  • Peptide Synthesis It is commonly used in solid-phase peptide synthesis, which allows researchers to create complex peptides with specific biological activities .
  • Bioconjugation The chemical's functional groups facilitate bioconjugation processes, making it valuable for creating targeted drug delivery systems and diagnostic agents .
  • Research in Neuroscience Its structural properties make it a useful tool for studying neurotransmitter pathways and receptor interactions, contributing to advancements in neuropharmacology .
  • Material Science The compound can be incorporated into polymer matrices, enhancing the performance of materials used in biomedical applications .

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The compound’s unique substituents—2-methoxyphenyl, hydroxy, and amino—distinguish it from related NSAIDs and amino acid derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) logP* Key Features Source
3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid 2-methoxy, α-OH, β-NH₂ 225.22 ~1.14 (est) Polar groups enhance H-bonding; stereospecific activity likely
3-Hydroxy-3,3-diphenylpropanoic acid β,β-diphenyl 242.27 ~3.5 High lipophilicity; COX inhibition
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-Dopa) 3,4-dihydroxyphenyl, α-NH₂ 197.19 -1.03 Neurotransmitter precursor; LAT1 substrate
3-(2-Methoxyphenyl)propanoic acid 2-methoxyphenyl 180.20 1.62 Simpler structure; mp 85–89°C; commercial availability
BMAA (2-Amino-3-(methylamino)propanoic acid) Methylamino 118.13 -2.5 Neurotoxin; low BBB permeability

*logP estimated using fragment-based methods where direct data unavailable.

Key Observations :

Pharmacological Activity

Anti-Inflammatory Potential
  • β-Hydroxy-β-arylpropanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) show COX-2 selectivity and anti-inflammatory activity in vivo, with reduced gastric toxicity compared to classical NSAIDs . The target compound’s amino group may modulate COX-2 affinity or introduce alternative mechanisms (e.g., immunoproteasome inhibition ).
  • Methoxy positional isomers : 4-Methoxy derivatives (e.g., in ) exhibit distinct activity profiles due to electronic effects; the 2-methoxy group in the target compound may alter binding kinetics.
Neuroactivity and Toxicity
  • BMAA () demonstrates neurotoxicity linked to low BBB permeability (2–5 × 10⁻⁵ mL/s/g), suggesting that the target compound’s polar groups may similarly restrict brain uptake .
  • L-Dopa () highlights the role of amino acid transporters (e.g., LAT1); the target compound’s structure may influence LAT1 affinity, altering bioavailability .

Biological Activity

3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, a compound characterized by its unique functional groups, has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a methoxy-substituted phenyl group, which contribute to its chemical reactivity and interactions within biological systems.

Chemical Structure

The structural formula of this compound can be represented as follows:

C11H15NO3\text{C}_{11}\text{H}_{15}\text{NO}_3

This structure highlights the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to the presence of amino and hydroxyl groups. These interactions can modulate biochemical pathways, influencing several physiological processes:

  • Enzyme Interactions : The compound can form hydrogen bonds with enzymes, potentially altering their activity.
  • Receptor Binding : It may interact with neurotransmitter receptors, suggesting implications in neurological functions.

Reported Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Similar to neurotransmitters, the compound may influence neurotransmitter systems, offering potential benefits in neurodegenerative conditions.
  • Antioxidant Properties : The methoxy group enhances its ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
This compound Chiral centers, methoxy groupNeuroprotective, antioxidant
L-Tyrosine Hydroxyl groupPrecursor for neurotransmitters
Phenylalanine No additional functional groupsEssential amino acid
Dopamine Catechol structureNeurotransmitter

This table illustrates how the presence of specific functional groups in this compound enhances its biological activity compared to other amino acids and neurotransmitters.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuroprotective Studies : Research has shown that compounds structurally similar to this compound can exert protective effects on neuronal cells under oxidative stress conditions. For instance, studies indicate that these compounds may reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.
  • Antioxidant Activity Assessment : In vitro assays have demonstrated that this compound scavenges free radicals effectively, potentially mitigating cellular damage associated with oxidative stress.
  • Antimicrobial Testing : Initial evaluations have indicated that this compound exhibits inhibitory effects on certain bacterial strains, suggesting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are most effective for producing 3-Amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of α-keto precursors (e.g., 3-(2-methoxyphenyl)-2-oxopropanoic acid) using NaBH₄ with ammonium acetate, achieving ~60-70% yield under inert conditions . Alternatively, asymmetric hydrogenation with Pd/C catalysts and chiral ligands (e.g., BINAP) optimizes enantioselectivity (>85% ee) but requires rigorous temperature control (0–25°C) . Purification via recrystallization in ethanol/water mixtures enhances purity to >98% .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and stereochemical analysis?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies key groups (e.g., methoxy δ 3.8–4.0 ppm, hydroxyl δ 5.2–5.5 ppm). NOESY confirms spatial proximity of amino and hydroxy groups .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers, validated against racemic mixtures .
  • X-ray crystallography : Definitive for absolute configuration but requires high-purity crystals grown via slow evaporation in acetonitrile .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation. Handle with nitrile gloves and fume hoods due to potential respiratory irritation (per SDS guidelines) . Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data between enzyme inhibition assays and cellular models?

  • Methodological Answer :
  • Assay Optimization : Verify solubility (use DMSO ≤0.1%) and monitor cellular uptake via LC-MS/MS. For example, low permeability may explain reduced efficacy in cell-based vs. in vitro assays .
  • Orthogonal Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD values), while ITC quantifies thermodynamic parameters (ΔH, ΔS) to rule out false positives .

Q. What strategies maximize enantiomeric excess (ee) in asymmetric synthesis, and how are intermediates characterized?

  • Methodological Answer :
  • Chiral Auxiliaries : Evans oxazolidinones direct stereochemistry at C3, achieving 90–95% ee. Intermediate diastereomers are separated via silica gel chromatography (ethyl acetate:hexane, 1:3) .
  • Enzymatic Resolution : Lipase B (Candida antarctica) hydrolyzes ester intermediates with >99% ee under kinetic control (pH 7.0, 37°C) . Monitor reaction progress via TLC (Rf 0.3–0.5 in CH₂Cl₂:MeOH, 9:1).

Q. How should stability studies be designed to predict pharmacokinetic behavior in physiological environments?

  • Methodological Answer :
  • pH-Rate Profiling : Incubate in buffers (pH 1–8, 37°C) and analyze degradation via HPLC. Half-life (t₁/₂) at pH 7.4 is ~12 hours, indicating moderate plasma stability .
  • Metabolite Identification : Use LC-HRMS to detect oxidation products (e.g., quinone derivatives) and N-methylated metabolites .

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